molecular formula C11H15Cl2N B1524492 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride CAS No. 110405-82-8

1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride

Cat. No. B1524492
CAS RN: 110405-82-8
M. Wt: 232.15 g/mol
InChI Key: UKYVRINWHMBQEI-UHFFFAOYSA-N
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Description

“1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride” is a chemical compound used for pharmaceutical testing . It has the molecular formula C11H15Cl2N and a molecular weight of 232.15 g/mol.


Molecular Structure Analysis

The molecular structure of “1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride” can be represented by the SMILES string C1CCN(C1)C2=CC=CC=C2CCl.Cl . This indicates that the compound contains a pyrrolidine ring attached to a phenyl group via a chloromethyl bridge.


Physical And Chemical Properties Analysis

“1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride” appears as a powder . It has a molecular weight of 232.15 g/mol. More specific physical and chemical properties, such as melting point or solubility, are not available in the search results.

Scientific Research Applications

Synthesis of Bioactive Molecules

1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride: is a versatile intermediate in the synthesis of various bioactive molecules. Its structure allows for the introduction of the pyrrolidine ring into larger, more complex molecules, which is a common feature in many biologically active compounds. For instance, it can be used to synthesize potential antibacterial and antifungal agents by incorporating it into larger antibiotic frameworks .

Development of Central Nervous System (CNS) Drugs

The pyrrolidine ring is a significant structural motif in CNS drugs. This compound can serve as a precursor in the development of molecules that target neurological pathways, potentially leading to treatments for diseases such as Alzheimer’s and Parkinson’s . Researchers are exploring its use in creating compounds that can cross the blood-brain barrier more effectively .

Anticancer Research

Pyrrolidine derivatives have shown promise in anticancer research. 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride could be used to develop novel chemotherapeutic agents. Its ability to be functionalized makes it a candidate for creating compounds that can selectively target cancer cells, minimizing damage to healthy cells .

Lead Compound in Drug Discovery

This chemical serves as a lead compound in drug discovery programs. Its structure is amenable to modifications, allowing chemists to derive a variety of compounds with diverse pharmacological activities. It’s particularly useful in the early stages of drug development when identifying potential candidates for further study .

Pharmacological Studies of Pyrrolidine Alkaloids

The compound is instrumental in the pharmacological study of pyrrolidine alkaloids. These studies aim to understand the biological activities of pyrrolidine-containing compounds, which include antioxidant , anti-inflammatory , and neuropharmacological activities. Such research could lead to the discovery of new therapeutic agents .

Material Science Applications

Beyond pharmacology, 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride can be used in material science. Its incorporation into polymers or as a building block for organic electronic materials is an area of interest. The compound’s stability and reactivity make it suitable for creating novel materials with specific electrical or mechanical properties .

properties

IUPAC Name

1-[2-(chloromethyl)phenyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN.ClH/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13;/h1-2,5-6H,3-4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYVRINWHMBQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110405-82-8
Record name 1-[2-(chloromethyl)phenyl]pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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